molecular formula C13H18N2O7 B5060167 N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine

N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine

Cat. No. B5060167
M. Wt: 314.29 g/mol
InChI Key: AMZORTHDRNMFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine (ENX) is a chemical compound that has been extensively studied for its potential uses in scientific research. ENX is a glycosylated nitroaromatic compound that has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine works through a mechanism that involves the cleavage of the glycosidic bond between the xylopyranosyl group and the nitroaromatic moiety. This cleavage results in the release of the nitroaromatic compound, which can then react with specific enzymes or proteins to produce a fluorescent signal. The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been extensively studied and has been shown to be highly specific and sensitive.
Biochemical and Physiological Effects:
N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been shown to have a range of biochemical and physiological effects. In particular, N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been shown to inhibit the growth of certain bacterial strains and to have anti-cancer properties. Additionally, N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been shown to have a range of effects on cellular signaling pathways, including the MAPK and PI3K pathways.

Advantages and Limitations for Lab Experiments

N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has a number of advantages for use in lab experiments. It is a highly specific and sensitive probe that can be used to detect specific enzymes and proteins. Additionally, N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine is relatively easy to synthesize and is stable under a range of conditions. However, there are also limitations to the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine in lab experiments. For example, N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine can be toxic to cells at high concentrations, and its use in vivo may be limited by its poor bioavailability.

Future Directions

There are a number of future directions for research on N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine. One area of interest is the development of new synthetic methods for N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine that may improve its properties for use in scientific research. Additionally, there is interest in exploring the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine in new applications, such as in the detection of specific bacterial strains or in the treatment of specific types of cancer. Finally, there is interest in exploring the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine in combination with other compounds or therapies to improve its efficacy and reduce its toxicity.

Synthesis Methods

N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine can be synthesized through a multi-step process that involves the reaction of 4-nitrophenol with ethyl bromoacetate, followed by the reduction of the resulting product with sodium dithionite. The final step involves the reaction of the resulting compound with xylopyranosylamine. The synthesis method of N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been well-established and has been used in numerous scientific studies.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been used in a variety of scientific research applications, including as a fluorescent probe for imaging and detection of specific enzymes and proteins. N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has also been used as a substrate for the detection of glycosidases and glycosyltransferases. Additionally, N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been studied for its potential use as a therapeutic agent for the treatment of bacterial infections and cancer.

properties

IUPAC Name

2-(4-ethoxy-2-nitroanilino)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O7/c1-2-21-7-3-4-8(9(5-7)15(19)20)14-13-12(18)11(17)10(16)6-22-13/h3-5,10-14,16-18H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZORTHDRNMFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC2C(C(C(CO2)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxy-2-nitroanilino)oxane-3,4,5-triol

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